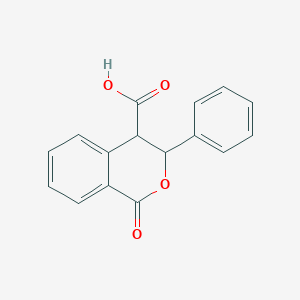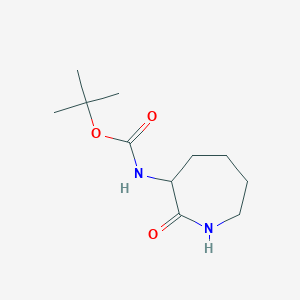
Tert-butyl (2-oxoazepan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-oxoazepan-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl (2-oxoazepan-3-yl)carbamate consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl (2-oxoazepan-3-yl)carbamate has a boiling point of 417.7±34.0 C at 760 mmHg . It is a solid substance at room temperature .Scientific Research Applications
Organic Synthesis Intermediates
Tert-butyl (2-oxoazepan-3-yl)carbamate: is used as an intermediate in organic synthesis. Its structure, featuring a protected amino group and a cyclic ketone, makes it a versatile building block for constructing complex molecules. It can undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a wide range of products .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of potential drug candidates. Its tert-butyl carbamate (Boc) group is particularly useful for protecting amines during peptide synthesis, which is crucial in the development of peptide-based drugs .
Material Science
The compound’s ability to form polymers or act as a monomer for copolymerization makes it valuable in material science. Researchers can explore its incorporation into polymeric materials for medical devices, coatings, or as a component in responsive materials .
Bioconjugation Studies
Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a dye, or a polymerTert-butyl (2-oxoazepan-3-yl)carbamate can be used for the modification of proteins or peptides, enhancing their stability or altering their biological activity .
Catalysis
This compound may also find applications in catalysis. Its structural features could enable it to act as a ligand for metal catalysts or as an organocatalyst itself, facilitating various chemical transformations .
Agrochemical Research
In agrochemical research, Tert-butyl (2-oxoazepan-3-yl)carbamate could be investigated for its potential as a precursor or an active moiety in the development of new pesticides or herbicides .
Safety and Hazards
The safety information available indicates that Tert-butyl (2-oxoazepan-3-yl)carbamate may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(2-oxoazepan-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373518 |
Source


|
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-oxoazepan-3-yl)carbamate | |
CAS RN |
179686-45-4 |
Source


|
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

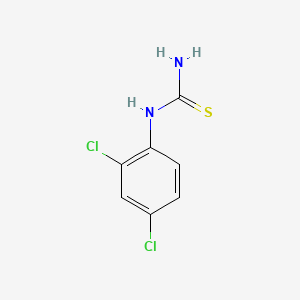

![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
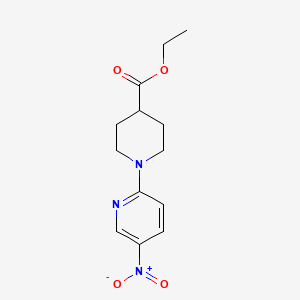
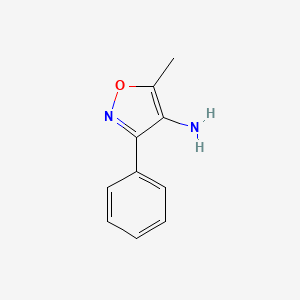
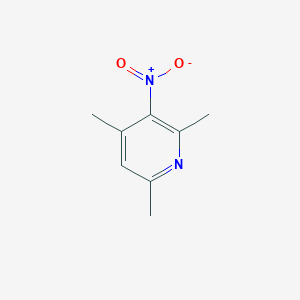
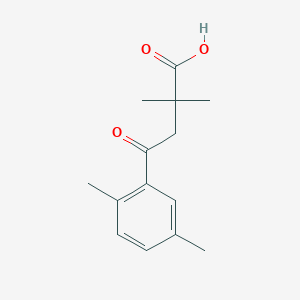
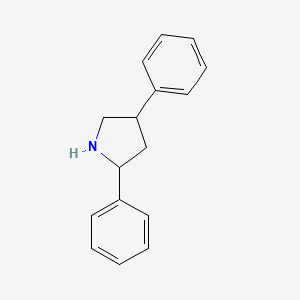

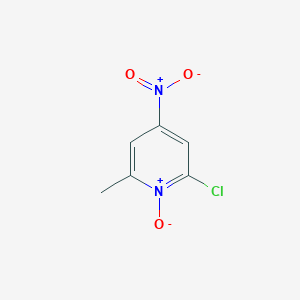

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)
